3-(1-Methylpiperidin-3-yl)benzoyl chloride
Overview
Description
3-(1-Methylpiperidin-3-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is commonly used in the synthesis of various organic compounds and has been found to possess biological activity. The molecular formula of this compound is C13H16ClNO, and it has a molecular weight of 237.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-3-yl)benzoyl chloride typically involves the reaction of 3-(1-Methylpiperidin-3-yl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction can be represented as follows:
3-(1-Methylpiperidin-3-yl)benzoic acid+SOCl2→3-(1-Methylpiperidin-3-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and reactors can help in maintaining the reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-3-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(1-Methylpiperidin-3-yl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually carried out in aqueous or alcoholic solutions under mild conditions.
Reduction: The reduction reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
3-(1-Methylpiperidin-3-yl)benzoic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
3-(1-Methylpiperidin-3-yl)benzoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: The compound is used in the development of new drugs due to its biological activity.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, and other biomolecules. This reactivity can result in the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-3-yl)benzoic acid
- 3-(1-Methylpiperidin-3-yl)benzyl alcohol
- 3-(1-Methylpiperidin-3-yl)benzamide
Uniqueness
3-(1-Methylpiperidin-3-yl)benzoyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with biological molecules also makes it useful in drug development and biological research.
Properties
IUPAC Name |
3-(1-methylpiperidin-3-yl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15-7-3-6-12(9-15)10-4-2-5-11(8-10)13(14)16/h2,4-5,8,12H,3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXQLEXSRJBKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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